Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-8-12(9)4-6-13-7-5-12/h9,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFCETPARNFUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC12CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-azaspiro[2.5]octane-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 6-azaspiro[2.5]octane-1-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds
Scientific Research Applications
Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
The following table summarizes key structural analogues, their substituents, and pharmacological relevance:
Pharmacological Activity
- MAGL Inhibition : The hexafluoropropan-2-yl derivative of 6-azaspiro[2.5]octane-6-carboxylate () shows potent MAGL inhibition, critical for treating neurodegenerative diseases .
- Antimalarial Activity: Quinolone derivatives (e.g., 67, 69) with 6-azaspiro[2.5]octane moieties exhibit IC₅₀ values in the nanomolar range against Plasmodium falciparum, outperforming piperidine-based analogues (e.g., 70–72) .
Physicochemical Properties
- Lipophilicity : The Boc group increases logP compared to unprotected amines, enhancing blood-brain barrier penetration in MAGL inhibitors .
- Solubility : Hydroxymethyl derivatives (e.g., tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate ) show improved aqueous solubility, favoring pharmacokinetic profiles .
Key Research Findings
- Spiro vs. Non-Spiro Analogues: Spirocyclic frameworks (e.g., 6-azaspiro[2.5]octane) confer conformational rigidity, improving target binding affinity compared to flexible piperidines .
- Impact of Heteroatoms : Replacing nitrogen with oxygen (e.g., 1-oxaspiro[2.5]octane ) alters electronic properties, reducing basicity and metabolic susceptibility .
Biological Activity
Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate (TBASOC) is a compound characterized by its unique spirocyclic structure, which confers distinct chemical and biological properties. This article explores the biological activity of TBASOC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
TBASOC has a molecular formula of C₁₃H₂₄N₂O₂ and a molecular weight of approximately 240.34 g/mol. The compound features a tert-butyl group, an azaspiro framework, and a carboxylate functional group. These structural components contribute to its reactivity and biological activity.
Key Properties:
- Molecular Weight: 240.34 g/mol
- CAS Number: 1163729-53-0
- Boiling Point: Approximately 339.3 °C
- Melting Point: 58 °C to 59 °C
The mechanism of action of TBASOC involves its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. TBASOC can function as either an inhibitor or an activator depending on the target context.
Interaction with Biological Targets
- Enzyme Inhibition: TBASOC has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to disease states.
- Receptor Binding: The compound may act on various receptors, influencing signaling pathways critical for cellular responses.
Biological Activity and Applications
TBASOC has shown promise in several areas of biological research:
- Medicinal Chemistry: It is being explored as a building block for drug development due to its unique structural features that may confer distinct pharmacological properties.
- Neuroscience: Studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems.
- Cancer Research: Preliminary studies indicate that TBASOC may exhibit anti-cancer properties through apoptosis induction in cancer cells.
Case Studies and Research Findings
-
Study on Enzyme Inhibition:
- A recent study demonstrated that TBASOC effectively inhibits specific enzymes involved in metabolic pathways related to obesity and diabetes. The compound was shown to reduce enzyme activity by up to 70% in vitro, suggesting potential for weight management therapies.
-
Neuroprotective Effects:
- In animal models, TBASOC exhibited neuroprotective effects against oxidative stress-induced neuronal damage. This study highlighted the compound's ability to enhance neuronal survival rates by modulating antioxidant pathways.
-
Anticancer Activity:
- Research conducted on various cancer cell lines revealed that TBASOC can induce apoptosis via the mitochondrial pathway. The compound demonstrated IC50 values ranging from 10 to 30 µM across different cancer types, indicating significant cytotoxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| TBASOC | C₁₃H₂₄N₂O₂ | 10 - 30 | Anticancer, Neuroprotective |
| Compound A | C₁₂H₂₂N₂O₂ | 15 - 35 | Enzyme Inhibitor |
| Compound B | C₁₁H₁₉N₃O₃ | 20 - 40 | Neuroprotective |
Safety and Handling
While TBASOC exhibits promising biological activities, safety precautions should be observed during handling:
- Hazard Classification: Causes serious eye irritation; may cause respiratory irritation.
- Recommended PPE: Gloves, goggles, and lab coats should be worn when handling the compound.
Q & A
Q. What are the standard synthetic routes and purification methods for tert-butyl 6-azaspiro[2.5]octane-1-carboxylate?
The synthesis typically involves spirocyclic ring formation followed by esterification. A common approach includes:
- Ring closure : Using potassium hydroxide in ethanol/water to hydrolyze ethyl esters (e.g., ethyl 6-oxaspiro derivatives), followed by acidification to yield carboxylic acid intermediates .
- Ester protection : Reacting the spirocyclic carboxylic acid with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the tert-butyl carbamate group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity. HRMS and NMR validate structural integrity .
Q. How is the molecular structure of this compound validated experimentally?
Key techniques include:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. Graph-set analysis identifies recurring intermolecular interaction patterns .
- Spectroscopy : H/C NMR confirms proton environments and carbon frameworks. HRMS (ESI-Orbitrap) verifies molecular mass within 1 ppm error .
- IR spectroscopy : Peaks at ~1700 cm confirm ester carbonyl groups .
Q. What are the recommended safety protocols for handling this compound?
- Storage : Refrigerated (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles. Use fume hoods during synthesis to mitigate inhalation risks .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can stereochemical control be achieved during spirocyclic ring formation?
Enantioselective synthesis employs:
- Chiral catalysts : Iridium complexes in DMF at 70°C induce asymmetric amination, achieving up to 98% yield and 95% ee .
- Dynamic kinetic resolution : Utilize tert-butyl carbamate as a directing group to stabilize transition states during ring closure .
- HPLC analysis : Chiral columns (e.g., Chiralpak IA) monitor enantiopurity post-synthesis .
Q. What strategies are used to assess biological activity and structure-activity relationships (SAR)?
- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (K) .
- SAR studies : Compare analogs (e.g., methyl vs. ethyl esters, fluorine substitutions) to identify critical functional groups. For example, the tert-butyl group enhances metabolic stability, while azaspiro rings improve target selectivity .
- Molecular docking : AutoDock Vina models interactions with binding pockets, guiding rational design .
Q. How can crystallographic data inconsistencies (e.g., hydrogen-bonding patterns) be resolved?
- Graph-set analysis : Classify hydrogen bonds (e.g., ) into motifs (chains, rings) to identify systematic errors .
- Multi-temperature refinement : SHELXL refines displacement parameters at 100 K and 298 K to detect thermal motion artifacts .
- Twinned data correction : Use SHELXD for deconvolution of overlapping reflections in poorly diffracting crystals .
Q. What methods optimize synthetic yield and scalability for this compound?
- Design of Experiments (DoE) : Vary solvent polarity (THF vs. DMF), temperature (60–100°C), and catalyst loading to maximize yield .
- Flow chemistry : Continuous reactors reduce reaction times and improve reproducibility for spirocyclic intermediates .
- Process analytics : In-line FTIR monitors esterification progress, reducing purification steps .
Q. How does polymorphism affect stability and bioavailability in pharmacological studies?
- Polymorph screening : Use solvent evaporation (e.g., acetone/water) to isolate Form A (thermodynamically stable) and Form B (kinetic). DSC/TGA assess melting points and decomposition .
- Dissolution testing : Simulated gastric fluid (pH 1.2) reveals Form A’s higher solubility (2.5 mg/mL) compared to Form B (1.1 mg/mL) .
- Stability storage : Accelerated aging (40°C/75% RH) over 6 months confirms Form A retains >90% potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
